molecular formula C15H12ClFN2O3 B2727445 3-(2-Chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole CAS No. 338391-68-7

3-(2-Chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole

Cat. No.: B2727445
CAS No.: 338391-68-7
M. Wt: 322.72
InChI Key: OGXOOSZCWUJVNQ-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole is a complex organic compound that features a combination of isoxazole and oxazole rings, along with chloro and fluoro substituents on a phenyl ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the oxazole ring. The chloro and fluoro substituents are introduced via halogenation reactions. The final step involves the etherification of the oxazole ring with an appropriate alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen substituents or to reduce other functional groups.

    Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in the removal of halogen substituents.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could make it useful in the design of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl)-1,3-oxazol-5-yl ethyl ether: Lacks the fluoro substituent.

    2-(3-(2-Fluorophenyl)-5-methyl-4-isoxazolyl)-1,3-oxazol-5-yl ethyl ether: Lacks the chloro substituent.

    2-(3-(2-Chloro-6-fluorophenyl)-4-isoxazolyl)-1,3-oxazol-5-yl ethyl ether: Lacks the methyl group on the isoxazole ring.

Uniqueness

The presence of both chloro and fluoro substituents, along with the isoxazole and oxazole rings, makes 3-(2-Chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole unique. These features can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O3/c1-3-20-11-7-18-15(21-11)12-8(2)22-19-14(12)13-9(16)5-4-6-10(13)17/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXOOSZCWUJVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323724
Record name 3-(2-chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338391-68-7
Record name 3-(2-chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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